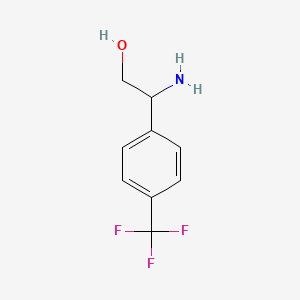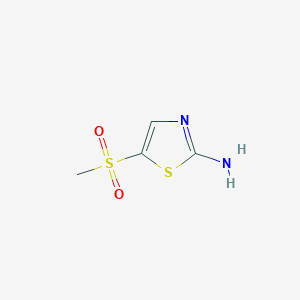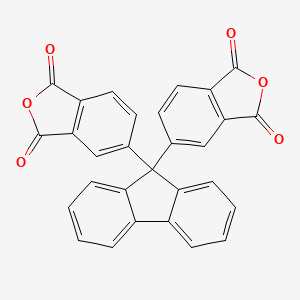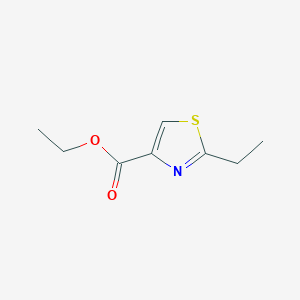
7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one
Übersicht
Beschreibung
“7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one” is a chemical compound with the CAS number 885273-83-6 . Its molecular weight is 165.17 and its linear formula is C9H8FNO .
Molecular Structure Analysis
The molecular structure of “7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one” can be represented by the SMILES notation: O=C1NCCC2=C1C=C(F)C=C2 .Physical And Chemical Properties Analysis
“7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one” is a solid at room temperature . It should be stored sealed and dry at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation
- Synthesis of Tetrahydroisoquinoline Derivatives : A study by Hargitai et al. (2018) describes a method for synthesizing 8-fluoro-3,4-dihydroisoquinoline, which is then transformed into various derivatives including 1,2,3,4-tetrahydroisoquinoline derivatives, potentially useful as central nervous system drug candidates (Hargitai et al., 2018).
Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries
- Synthesis of Fluorinated Heterocycles : Wu et al. (2017) report on the synthesis of various fluorinated heterocycles, including 4-fluoroisoquinolin-1(2H)-ones, through rhodium(III)-catalyzed C-H activation, showcasing their importance in pharmaceutical and agrochemical industries (Wu et al., 2017).
Cascade Synthesis Approaches
- One-Pot Synthesis of Fluorinated Isoquinolines : Liu et al. (2013) developed a cascade approach for synthesizing various fluorinated isoquinolines, demonstrating an efficient way to synthesize these compounds (Liu et al., 2013).
Interaction with Biological Molecules
- Interaction with Lysozyme : Hemalatha et al. (2016) investigated the interaction of a related compound, 7-fluoro-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one, with lysozyme, indicating the significance of fluorine in biological interactions (Hemalatha et al., 2016).
Medicinal Chemistry and Drug Development
- Inhibitors of Poly(ADP-ribose) Polymerase (PARP) : Safrygin et al. (2021) discuss the development of 3,4-dihydroisoquinol-1-one-4-carboxamide derivatives as novel inhibitors of PARP,highlighting the medicinal applications of this class of compounds (Safrygin et al., 2021).
Antidepressant-like Effects
- Antidepressant-like Action of Isoquinoline Derivatives : Pesarico et al. (2014) explored the antidepressant-like effects of 7-fluoro-1,3-diphenylisoquinoline-1-amine in mice, indicating potential therapeutic applications for mental health disorders (Pesarico et al., 2014).
Antimycobacterial Activities
- Novel Fluoroquinolones against Tuberculosis : Senthilkumar et al. (2009) synthesized and evaluated novel fluoroquinolones for their antimycobacterial activities, suggesting the use of fluorinated compounds in treating tuberculosis (Senthilkumar et al., 2009).
Herbicidal Activity
- Synthesis and Herbicidal Activity of Fluorinated Compounds : Huang et al. (2005) synthesized and tested the herbicidal activity of various fluorinated compounds, including those with 7-fluoro-3,4-dihydroisoquinolin-1(2H)-one structures, indicating their potential in agriculture (Huang et al., 2005).
Antioxidative or Prooxidative Effects
- Effects on Free Radical-Initiated Hemolysis : Liu et al. (2002) studied the antioxidative or prooxidative effects of 7-fluoro-4-hydroxyquinoline derivatives, contributing to the understanding of these compounds in oxidative stress-related conditions (Liu et al., 2002).
Imaging Applications
- PET Imaging of Solid Tumors : Tu et al. (2007) investigated fluorine-containing benzamide analogs, including derivatives of 3,4-dihydroisoquinoline, for PET imaging of sigma-2 receptors in solid tumors, showcasing the compound's potential in diagnostic imaging (Tu et al., 2007).
Fluorescence in Aqueous Solution
- Strong Emission Properties : Chang et al. (2019) discovered strong emission properties of 7-hydroxyindazolo[2,3-b]isoquinolin-12(7H)-one derivatives in water, suggesting the potential for these compounds in fluorescence-based applications (Chang et al., 2019).
Safety And Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
7-fluoro-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFGFHFWYZFNDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591009 | |
| Record name | 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | |
CAS RN |
885273-83-6 | |
| Record name | 7-Fluoro-3,4-dihydro-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



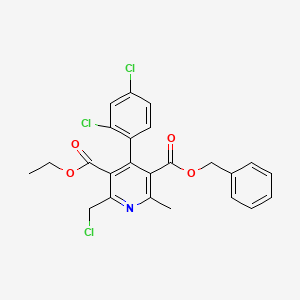
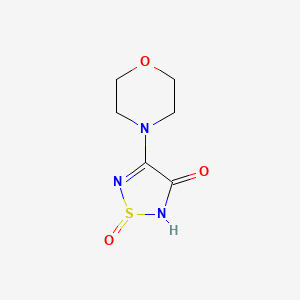
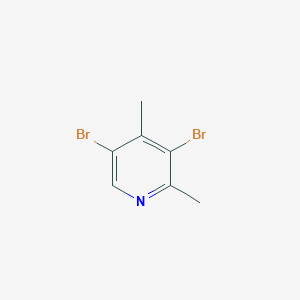
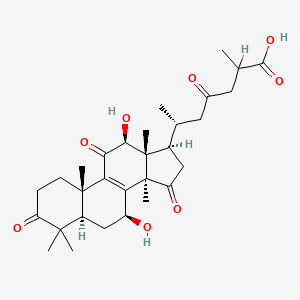
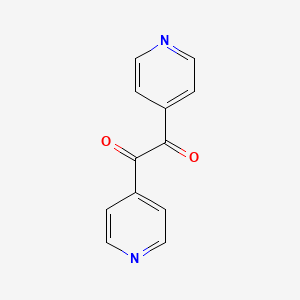
![5-Chlorobenzo[d]thiazole](/img/structure/B1591031.png)
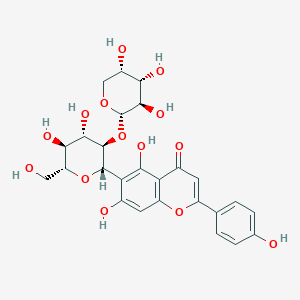
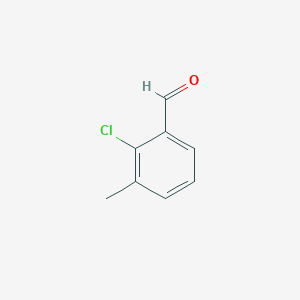
![1,4-Dioxaspiro[4.5]decan-8-amine](/img/structure/B1591035.png)

